8-(3-fluorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
The compound “8-(3-fluorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a spirohydantoin-based model compound . It has been studied for its intermolecular interactions and their cooperative effects .
Molecular Structure Analysis
In the crystal structures of similar spirohydantoin-based model compounds, molecules generate the same hydrogen-bonded centrosymmetric R 22 (8) synthon . The extended supramolecular architectures depend on the C–H⋯O, C–H⋯π, stacking interactions and parallel interactions at large offsets, which lead to molecular sheets and further, with the assistance of the C–H⋯F interaction, to three-dimensional networks .Chemical Reactions Analysis
The formation of the intermolecular F⋯F interaction in the crystal structure of similar compounds results in a new region with a larger surface area and a higher negative potential in comparison to the individual fluorine atoms . This interaction leads to strengthening of the interaction of one of the fluorine atoms with a third molecule from the environment which does not interact with both of them .Scientific Research Applications
8-(3-fluorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been studied for its potential applications in scientific research. It has been found to possess a variety of biological and physiological effects, making it a promising candidate for further research. This compound has been studied for its potential applications in drug design, as it has been found to bind to several proteins involved in disease processes. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines in vitro. Additionally, this compound has been studied for its potential use as an antiviral agent, as it has been found to inhibit the replication of several viruses in vitro.
Mechanism of Action
- The compound likely interacts with these kinases, inhibiting their activity and preventing necroptosis induction .
- Upon inhibition of RIPK1 and RIPK3 by the compound, downstream effects include cell swelling, plasma membrane rupture, and immune-stress responses .
- Cellular effects include reduced inflammation and protection against necroptosis-associated diseases .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
Advantages and Limitations for Lab Experiments
The use of 8-(3-fluorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in laboratory experiments has several advantages and limitations. The main advantage of this compound is its high stability, which makes it an ideal candidate for use in laboratory experiments. Additionally, this compound has been found to possess a variety of biochemical and physiological effects, making it a promising candidate for further research. However, there are some limitations to the use of this compound in laboratory experiments. For example, the exact mechanism of action of this compound is not yet fully understood, which may limit its use in certain experiments. Additionally, this compound is not yet commercially available, which may limit its use in laboratory experiments.
Future Directions
The potential applications of 8-(3-fluorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in scientific research are numerous. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications. Additionally, further research is needed to explore the potential use of this compound as an antiviral agent, as well as its potential use in drug design. Additionally, further research is needed to explore the potential use of this compound as an anti-inflammatory agent. Finally, further research is needed to explore the potential use of this compound in laboratory experiments, as well as its potential commercial applications.
Synthesis Methods
8-(3-fluorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can be synthesized via a two-step process. The first step involves the reaction of 3-fluorobenzoyl chloride with 3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (3-PTD) in the presence of a base such as sodium hydroxide. This reaction produces this compound (this compound). The second step involves the purification of this compound by recrystallization.
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
8-(3-fluorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-2-8-21-15(23)17(19-16(21)24)6-9-20(10-7-17)14(22)12-4-3-5-13(18)11-12/h3-5,11H,2,6-10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZRZCFJUXUFNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=CC=C3)F)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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